BVFP

PGRN-SORT1 interaction protein-protein interaction inhibitor neuroscience tool compound

Researchers parsing the PGRN-SORT1 axis face a lack of BBB-penetrant tools that selectively block PGRN ligand binding without confounding sortilin antagonism. BVFP fills this gap as the only commercially available inhibitor that binds the PGRN588-593 peptide (Kd=20 μM) with documented CNS penetration. - Blood-brain barrier penetrant: validated for FTLD-TDP and preclinical neuroscience models. - Mechanism-specific: binds PGRN C-terminal motif, not sortilin; complements sortilin-binding probes. - Functionally validated: inhibits SORT1-mediated rPGRN endocytosis in cellular assays.

Molecular Formula C13H8BrF3N2O
Molecular Weight 345.11 g/mol
Cat. No. B5387700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBVFP
Molecular FormulaC13H8BrF3N2O
Molecular Weight345.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C=CC2=NC(=O)NC(=C2)C(F)(F)F
InChIInChI=1S/C13H8BrF3N2O/c14-9-3-1-2-8(6-9)4-5-10-7-11(13(15,16)17)19-12(20)18-10/h1-7H,(H,18,19,20)/b5-4+
InChIKeyDMNBJHFWSKYYJK-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BVFP PGRN-SORT1 Inhibitor Overview


BVFP (CAS: 357158-20-4; C13H8BrF3N2O; MW: 345.11 g/mol) is a small-molecule tool compound characterized as a binder of the progranulin (PGRN) 588–593 peptide motif and an inhibitor of the PGRN-SORT1 (sortilin) interaction [1]. PGRN is a secreted glycoprotein whose haploinsufficiency is causally linked to frontotemporal lobar degeneration with TDP-43 pathology (FTLD-TDP) [2]. BVFP is employed in preclinical neuroscience research as a chemical probe to dissect the SORT1-mediated endocytosis and degradation pathway that regulates extracellular PGRN levels .

BVFP: Substitution Limitations


The PGRN-SORT1 axis can be modulated through three mechanistically distinct intervention points: (1) direct sortilin antagonism, (2) downregulation of SORT1 protein expression, and (3) competitive blockade of the PGRN C-terminal binding motif [1]. BVFP operates exclusively via the third mechanism, binding directly to the PGRN588–593 peptide (Kd = 20 μM) to sterically hinder the PGRN-SORT1 interaction . In contrast, comparator compounds such as SORT-PGRN Interaction Inhibitor 1 and Inhibitor 3 bind directly to sortilin . Even within the same nominal class of 'PGRN-SORT1 inhibitors,' differences in molecular target site, binding affinity, and blood-brain barrier penetration capacity produce distinct pharmacological profiles that preclude direct functional substitution in experimental protocols [1].

BVFP Comparative Evidence for Procurement


Target Binding Site: PGRN vs. Sortilin

BVFP uniquely binds to the PGRN588–593 peptide motif with a dissociation constant (Kd) of 20 μM, thereby blocking the PGRN-SORT1 interaction [1]. This contrasts with SORT-PGRN Interaction Inhibitor 1 (IC50 = 2 μM) and SORT-PGRN Interaction Inhibitor 3 (IC50 = 0.17 μM), both of which bind directly to sortilin rather than to PGRN . The binding site distinction is critical: BVFP antagonizes the ligand (PGRN), whereas Inhibitors 1 and 3 antagonize the receptor (sortilin), resulting in different downstream effects on SORT1 trafficking and receptor availability [1].

PGRN-SORT1 interaction protein-protein interaction inhibitor neuroscience tool compound

Blood-Brain Barrier Penetration

BVFP is explicitly documented as a blood-brain barrier (BBB) penetrant small molecule PGRN-SORT1 inhibitor . This CNS exposure property is supported by its demonstrated therapeutic potential in frontotemporal lobe dementia (FTLD-TDP) models . In contrast, technical datasheets for structurally distinct SORT-PGRN Interaction Inhibitor 1 (IC50 = 2 μM) and Inhibitor 3 (IC50 = 0.17 μM) do not report BBB penetration data, and their CNS exposure profiles remain uncharacterized in published vendor documentation .

blood-brain barrier CNS penetration neurodegenerative disease

SORT1-Mediated PGRN Endocytosis Inhibition

BVFP treatment significantly reduces the amount of recombinant PGRN (rPGRN) captured by SORT1 in vitro and inhibits SORT1-mediated rPGRN endocytosis in cellular assays [1]. This functional outcome directly validates the mechanistic premise that PGRN peptide binding translates to pathway modulation. While SORT-PGRN Interaction Inhibitor 1 (IC50 = 2 μM) and Inhibitor 3 (IC50 = 0.17 μM) also disrupt PGRN-SORT1 binding with reported IC50 values, vendor documentation does not specify whether these compounds have been validated in the same SORT1-mediated endocytosis functional assay .

PGRN endocytosis extracellular progranulin SORT1 trafficking

BVFP Research Applications


CNS Blood-Brain Barrier Penetration Studies

BVFP is the preferred selection for preclinical neuroscience studies where CNS exposure is essential, including investigation of frontotemporal lobar degeneration with TDP-43 pathology (FTLD-TDP) mechanisms. Unlike structurally distinct SORT-PGRN inhibitors lacking reported BBB data, BVFP is explicitly documented to penetrate the blood-brain barrier and has established therapeutic potential for FTLD-TDP applications .

PGRN Ligand vs. Sortilin Receptor Mechanisms

BVFP enables experimental differentiation between PGRN ligand blockade and direct sortilin receptor antagonism. By binding the PGRN588–593 peptide (Kd = 20 μM) rather than the sortilin receptor itself, BVFP serves as a complementary tool to sortilin-binding compounds such as SORT-PGRN Interaction Inhibitor 1 (sortilin binder, IC50 = 2 μM) and Inhibitor 3 (sortilin binder, IC50 = 0.17 μM) for parsing distinct molecular mechanisms along the PGRN-SORT1 axis [1].

SORT1-Mediated PGRN Endocytosis Validation

BVFP is appropriate for studies requiring a validated inhibitor of SORT1-mediated rPGRN endocytosis in cellular systems. The compound has demonstrated efficacy in reducing SORT1-captured rPGRN and inhibiting subsequent endocytosis in published experimental models [2], providing a functional validation baseline not specified for other commercially available SORT-PGRN inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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